Cas no 50411-31-9 ((2-AMINOPROPYL)(METHYL)AMINE)

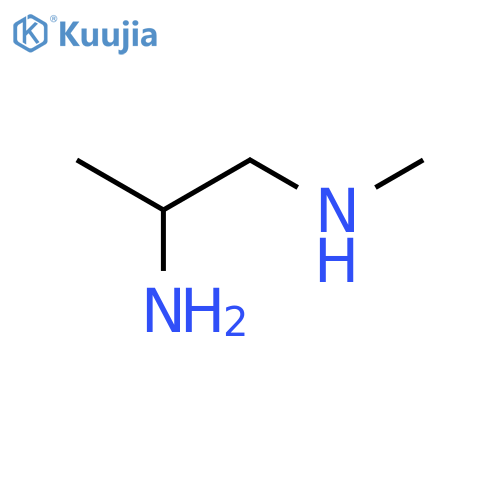

(2-AMINOPROPYL)(METHYL)AMINE structure

商品名:(2-AMINOPROPYL)(METHYL)AMINE

(2-AMINOPROPYL)(METHYL)AMINE 化学的及び物理的性質

名前と識別子

-

- (2-AMINOPROPYL)(METHYL)AMINE

- 1-N-methylpropane-1,2-diamine

- DB-101655

- EN300-148374

- 50411-31-9

- AKOS010394706

- N-methylpropane-1,2-diamine

-

- MDL: MFCD12796828

- インチ: InChI=1S/C4H12N2/c1-4(5)3-6-2/h4,6H,3,5H2,1-2H3

- InChIKey: WJVAPEMLIPHCJB-UHFFFAOYSA-N

- ほほえんだ: CC(CNC)N

計算された属性

- せいみつぶんしりょう: 88.100048391g/mol

- どういたいしつりょう: 88.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 28.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 38Ų

(2-AMINOPROPYL)(METHYL)AMINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-148374-1.0g |

(2-aminopropyl)(methyl)amine |

50411-31-9 | 1g |

$1086.0 | 2023-06-08 | ||

| Enamine | EN300-148374-0.1g |

(2-aminopropyl)(methyl)amine |

50411-31-9 | 0.1g |

$956.0 | 2023-06-08 | ||

| Enamine | EN300-148374-100mg |

(2-aminopropyl)(methyl)amine |

50411-31-9 | 100mg |

$956.0 | 2023-09-28 | ||

| Enamine | EN300-148374-0.5g |

(2-aminopropyl)(methyl)amine |

50411-31-9 | 0.5g |

$1043.0 | 2023-06-08 | ||

| Enamine | EN300-148374-2.5g |

(2-aminopropyl)(methyl)amine |

50411-31-9 | 2.5g |

$2127.0 | 2023-06-08 | ||

| Enamine | EN300-148374-5.0g |

(2-aminopropyl)(methyl)amine |

50411-31-9 | 5g |

$3147.0 | 2023-06-08 | ||

| Enamine | EN300-148374-5000mg |

(2-aminopropyl)(methyl)amine |

50411-31-9 | 5000mg |

$3147.0 | 2023-09-28 | ||

| Enamine | EN300-148374-500mg |

(2-aminopropyl)(methyl)amine |

50411-31-9 | 500mg |

$1043.0 | 2023-09-28 | ||

| TRC | A192701-500mg |

(2-Aminopropyl)(methyl)amine |

50411-31-9 | 500mg |

$ 910.00 | 2022-06-08 | ||

| TRC | A192701-1g |

(2-Aminopropyl)(methyl)amine |

50411-31-9 | 1g |

$ 1385.00 | 2022-06-08 |

(2-AMINOPROPYL)(METHYL)AMINE 関連文献

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

50411-31-9 ((2-AMINOPROPYL)(METHYL)AMINE) 関連製品

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2230780-65-9(IL-17A antagonist 3)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量